molecular formula C13H14N4O2 B11776079 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B11776079
M. Wt: 258.28 g/mol
InChI Key: COHQTDCUEAJZPF-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features both pyrimidine and imidazole rings

Preparation Methods

The synthesis of 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the cyclopropyl and dimethyl groups. The imidazole ring is then constructed, and the carboxylic acid group is introduced in the final steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the carboxylic acid.

Scientific Research Applications

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid can be compared with similar compounds such as:

    1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-3-carboxylic acid: This compound has a piperidine ring instead of an imidazole ring.

    1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)pyrrolidin-3-ylamine: This compound features a pyrrolidine ring and an amine group.

    1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxamide: This compound has a piperidine ring and a carboxamide group.

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C13H14N4O2/c1-7-8(2)15-11(9-3-4-9)16-12(7)17-5-10(13(18)19)14-6-17/h5-6,9H,3-4H2,1-2H3,(H,18,19)

InChI Key

COHQTDCUEAJZPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N2C=C(N=C2)C(=O)O)C3CC3)C

Origin of Product

United States

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